330-Fold Tighter Binding of GGPP Versus FPP to Protein Geranylgeranyltransferase-I Determines Prenylation Fate
In direct competitive binding experiments using purified mammalian enzymes, protein geranylgeranyltransferase-I (PGGT-I) binds GGPP 330-fold tighter than farnesyl diphosphate (FPP). Conversely, protein farnesyltransferase (PFT) binds FPP only 15-fold tighter than GGPP [1]. This asymmetric selectivity means that under physiological conditions where both prenyl donors coexist, PGGT-I is predominantly occupied by GGPP while PFT is predominantly occupied by FPP. The kinetic consequence is that PGGT-I-catalyzed farnesylation proceeds 37-fold slower than its cognate geranylgeranylation reaction, with the farnesyl transfer step being rate-limiting [1]. Mechanistically, this 330-fold binding differential is the primary molecular basis for why C20-geranylgeranylation cannot be functionally replaced by C15-farnesylation on target proteins such as Rho and Rac GTPases.
| Evidence Dimension | Relative binding affinity of prenyltransferases for GGPP vs FPP |
|---|---|
| Target Compound Data | PGGT-I binds GGPP with Kd (relative); PFT binds GGPP with Kd (relative) |
| Comparator Or Baseline | PGGT-I binds FPP 330-fold weaker than GGPP; PFT binds FPP 15-fold tighter than GGPP |
| Quantified Difference | GGPP:FPP binding ratio = 330:1 for PGGT-I; FPP:GGPP binding ratio = 15:1 for PFT; PGGT-I farnesylation rate 37-fold slower than geranylgeranylation |
| Conditions | Purified recombinant mammalian PGGT-I and PFT; in vitro competition binding assays with radiolabeled prenyl pyrophosphates; single-turnover kinetic measurements (J Biol Chem, 1997) |
Why This Matters
A researcher procuring GGPP for geranylgeranylation assays must use the authentic C20 substrate — using FPP instead will produce negligible geranylgeranylation via PGGT-I and will instead generate artifactual farnesylation at a 37-fold slower rate, fundamentally altering the biological interpretation.
- [1] Yokoyama K, Zimmerman K, Scholten J, Gelb MH. Differential prenyl pyrophosphate binding to mammalian protein geranylgeranyltransferase-I and protein farnesyltransferase and its consequence on the specificity of protein prenylation. J Biol Chem. 1997;272(7):3944-3952. doi:10.1074/jbc.272.7.3944 View Source
